molecular formula C14H12N4O2S B2598463 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034286-20-7

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2598463
CAS No.: 2034286-20-7
M. Wt: 300.34
InChI Key: USWGIJBHPGZWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is a complex organic compound that contains an oxadiazole ring, a pyrrolidine ring, and a benzothiazole ring . Oxadiazole is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . The compound is likely to be derived from furan by substitution of two -CH= groups with two pyridine type nitrogen (-N=) .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been reported in various studies . A one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of the novel 4-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups . The compound contains an oxadiazole ring, a pyrrolidine ring, and a benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites in the molecule .

Scientific Research Applications

In Silico and In Vitro Antibacterial Activity

A study by Pandya et al. (2019) synthesized a library of compounds related to 1H-benzo[d][1,2,3]triazole derivatives, investigated for their in silico ADME prediction properties, and in vitro antibacterial and antifungal activities. Among these compounds, several showed good to moderate activity against bacterial strains. The in-silico analysis indicated these compounds possessed excellent drug-likeness properties, suggesting potential for further development into antibacterial agents (Pandya, Dave, Patel, & Desai, 2019).

Structural and Computational Chemistry

Research by Huang et al. (2021) focused on the synthesis and characterization of compounds with a pyrrolidin-1-yl)methanone structure, which were then analyzed through X-ray diffraction and DFT studies. The results highlighted the consistency of molecular structures optimized by DFT with those determined by single crystal X-ray diffraction, emphasizing the importance of such compounds in the context of structural and computational chemistry (Huang et al., 2021).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) developed new pyridine derivatives incorporating the benzo[d]thiazol-2-yl)methanone structure, which were assessed for their in vitro antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi, indicating their potential as a foundation for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Novel Synthesis Approaches

A study by Katritzky, Singh, and Bobrov (2004) explored novel synthesis methods for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, contributing to the broader field of heterocyclic chemistry. Such synthetic methodologies expand the toolbox for creating complex molecules with potential biological activities (Katritzky, Singh, & Bobrov, 2004).

Future Directions

The future directions for research on “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” could include further exploration of its biological activities, development of novel synthetic routes, and investigation of its potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound interacts with GPBAR1 as a non-steroidal agonist . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The study suggests that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(13-16-10-3-1-2-4-11(10)21-13)18-6-5-9(7-18)12-15-8-20-17-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWGIJBHPGZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.